Ethyl 3-(acetoxy)isocrotonate
CAS No.: 27750-19-2
Cat. No.: VC16561400
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27750-19-2 |
|---|---|
| Molecular Formula | C8H12O4 |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | ethyl (E)-3-acetyloxybut-2-enoate |
| Standard InChI | InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3/b6-5+ |
| Standard InChI Key | VSCUAMOPAHJJTA-AATRIKPKSA-N |
| Isomeric SMILES | CCOC(=O)/C=C(\C)/OC(=O)C |
| Canonical SMILES | CCOC(=O)C=C(C)OC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 3-(acetoxy)isocrotonate features a trans-configuration (-isomer) at the double bond, as evidenced by its isomeric SMILES notation . The conjugation between the double bond and carbonyl groups enhances its electrophilicity, making it reactive toward nucleophiles. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | ethyl (E)-3-acetyloxybut-2-enoate |
| Molecular Formula | |
| Molecular Weight | 172.18 g/mol |
| InChI Key | VSCUAMOPAHJJTA-AATRIKPKSA-N |
| Boiling Point | Not reported |
| Solubility | Miscible with organic solvents |
The compound’s stereochemistry influences its reactivity, particularly in cycloaddition and substitution reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Traditional methods involve nucleophilic acyl substitution between isocrotonic acid derivatives (e.g., isocrotonyl chloride) and acetic anhydride or acetyl chloride in the presence of pyridine as a base. The reaction proceeds via the following generalized mechanism:
Yields depend on reaction conditions, with optimal temperatures ranging from 20°C to 40°C.
Reactivity and Applications in Organic Synthesis
Electrophilic Reactivity
The compound’s α,β-unsaturated ester system undergoes Michael additions, Diels-Alder reactions, and nucleophilic attacks at the carbonyl carbon. For example, in the presence of amines, it forms β-amino esters, valuable intermediates in pharmaceutical synthesis.
Catalytic Transformations
Comparison with Structural Analogs
Ethyl Acetoacetate vs. Ethyl 3-(Acetoxy)Isocrotonate
The acetoxy group in ethyl 3-(acetoxy)isocrotonate confers greater electrophilicity, expanding its utility in asymmetric synthesis compared to ethyl acetoacetate .
Industrial and Environmental Considerations
Scalability Challenges
While laboratory synthesis is well-established, industrial production requires optimizing catalyst efficiency and solvent recovery. The patent method for 3-ethoxy ethyl acrylate achieves 85.7% yield with 98.6% purity, suggesting analogous potential for ethyl 3-(acetoxy)isocrotonate if adapted .
Environmental Impact
Waste streams containing organic bases (e.g., triethylamine) necessitate neutralization, but patent methods recover 90% of solvents, reducing ecological footprints .
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